molecular formula C14H14BrN3O B12033732 N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B12033732
M. Wt: 320.18 g/mol
InChI Key: MQYLGYVFWMEXJO-MHWRWJLKSA-N
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Description

N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a hydrazide derivative characterized by a 4-bromobenzylidene moiety linked to an acetohydrazide backbone substituted with a 1-methylpyrrole group. This structure combines aromatic bromine (electron-withdrawing) and pyrrole (electron-rich heterocycle), influencing its physicochemical and biological properties.

Properties

Molecular Formula

C14H14BrN3O

Molecular Weight

320.18 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C14H14BrN3O/c1-18-8-2-3-13(18)9-14(19)17-16-10-11-4-6-12(15)7-5-11/h2-8,10H,9H2,1H3,(H,17,19)/b16-10+

InChI Key

MQYLGYVFWMEXJO-MHWRWJLKSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This intermediate can be synthesized by reacting 2-(1-methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate.

    Condensation Reaction: The prepared 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is then reacted with 4-bromobenzaldehyde in ethanol under reflux to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The bromine atom in the benzylidene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while substitution reactions could produce a variety of substituted benzylidene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide exhibits various biological activities, including:

  • Anticancer Properties : Similar compounds have shown promise as anticancer agents. For instance, derivatives containing hydrazone linkages are known to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Activity : The structure may facilitate interactions with microbial targets, enhancing its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Applications in Medicinal Chemistry

The compound serves as a valuable scaffold for developing new therapeutic agents. Its unique structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets. Some notable applications include:

  • Drug Development : The compound's ability to form diverse interactions with biological macromolecules makes it a candidate for further optimization in drug design.
  • Targeted Therapy : Its structural characteristics can be tailored to improve binding affinity to specific receptors or enzymes involved in disease processes.
  • Combination Therapies : It may be used in conjunction with other therapeutic agents to enhance overall treatment efficacy, particularly in cancer therapies where multi-target approaches are often beneficial.

Case Studies and Research Findings

Several studies have highlighted the potential of hydrazone derivatives similar to this compound:

  • A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the hydrazone structure could lead to enhanced anticancer activity .
  • Another research effort focused on the synthesis and evaluation of similar compounds for their antimicrobial properties, revealing promising results against resistant strains .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals differences in biological activity based on halogen substitutions and functional groups. The following table summarizes some key comparisons:

Compound NameStructureUnique Features
N'-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazideStructureChlorine substitution may affect reactivity.
N'-(4-Fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazideStructureFluorine substitution may enhance lipophilicity.
N'-(4-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazideStructureMethoxy group may influence solubility and biological activity.

Mechanism of Action

The mechanism by which N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromobenzylidene and pyrrole moieties could facilitate binding to biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetohydrazides

Compound Name & Structure Key Substituents Molecular Weight Biological Activity Reference
N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide 4-Bromophenyl, 1-methylpyrrole ~335 (estimated) Limited direct data; inferred antiviral/antimicrobial potential from analogs
N'-(4-Bromobenzylidene)-2-(6′-(4-chlorophenyl)-3′-cyano-3,4′-bipyridin-2′-yloxy) acetohydrazide (13b) 4-Bromophenyl, bipyridinyl, chloro Not reported Antimicrobial (B. subtilis inhibition)
(E)-N'-(4-Bromobenzylidene)−2-((7-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)-acetohydrazide (4b) 4-Bromophenyl, quinolinyl 335.36 (C19H17N3O3) Anti-SARS-CoV-2 activity (72% yield, structural analog)
N’-(4-Chloro-3-nitrobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide 4-Chloro-3-nitrophenyl, 1-methylpyrrole Not reported Structural analog with enhanced electronic effects
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide Benzyl-benzimidazole sulfanyl, 1-methylpyrrole ~465 (C19H21BrN4O3S) Cytotoxicity against cancer cells (melanoma, breast)
(E)-N’-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (BPH) 4-Bromophenyl, methoxynaphthyl Not reported Corrosion inhibition in acidic environments
N′-Benzylidene-2-(4-((4-bromophenyl)sulfonyl)-1-piperazinyl)acetohydrazide 4-Bromophenyl sulfonyl, piperazinyl 465.366 (C19H21BrN4O3S) Pharmacokinetic modulation via sulfonyl-piperazine

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Bromine (4-bromophenyl) enhances stability and binding to hydrophobic pockets in enzymes or microbial membranes . Heterocyclic Moieties: Pyrrole and quinoline improve π-π stacking and hydrogen bonding, critical for antiviral activity (e.g., anti-SARS-CoV-2 in compound 4b) . Bulkier Groups: Bipyridinyl or naphthyl substituents (as in 13b and BPH) increase steric hindrance, affecting solubility but enhancing target specificity .

Biological Activity Trends: Antimicrobial Activity: Compounds with chloro/bromo substituents (13b) show potent inhibition against B. subtilis, likely due to membrane disruption . Anticancer Potential: Derivatives with benzimidazole sulfanyl groups () exhibit selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells . Enzyme Inhibition: Oxadiazole analogs (IC50 = 3.23–7.34 μM against α-glucosidase) outperform the standard acarbose (IC50 = 378 μM), suggesting hydrazides as promising enzyme inhibitors .

Physicochemical Properties: Solubility: Methoxy or sulfonyl groups (e.g., BPH, compound 14) enhance water solubility, crucial for drug delivery . Thermal Stability: Nitro or cyano substituents (13b, 13d) increase melting points (>200°C), correlating with crystalline stability .

Case Studies Highlighting Substituent Impact

  • Anti-Urease Activity: N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide () showed higher urease inhibition than its 4-nitrobenzylidene analog, emphasizing the role of substituent position .
  • Corrosion Inhibition : BPH’s methoxynaphthyl group facilitates adsorption on mild steel surfaces in HCl, achieving >90% inhibition efficiency .

Biological Activity

N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄BrN₃O, with a molecular weight of approximately 316.19 g/mol. Its structure features a bromobenzylidene moiety linked to a 1-methyl-1H-pyrrole group through an acetohydrazide functional group. The presence of the bromine atom significantly influences its biological activity, making it a subject of interest for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide. This reaction is usually performed under acidic conditions to facilitate the formation of the hydrazone linkage.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties . For instance, studies have shown that derivatives of hydrazones can inhibit the growth of various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The anticancer activity is often evaluated using assays such as MTT or cell viability tests.

CompoundCell LineIC50 (µM)Reference
This compoundA549TBD
5-Nitrothiophene derivativeA5496.10 ± 0.4
4-Chlorophenyl derivativeA54964% viability

The anticancer efficacy is often enhanced by specific substitutions on the phenyl ring, with halogenated derivatives showing increased potency.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits potential antimicrobial activity against various pathogens. Studies have demonstrated that similar hydrazone compounds can inhibit the growth of multidrug-resistant bacteria such as Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:

  • Anticancer Studies : A study demonstrated that a series of pyrrole derivatives exhibited significant cytotoxicity against A549 cells, with some compounds achieving IC50 values lower than standard chemotherapeutics like cisplatin .
  • Antimicrobial Studies : Another investigation highlighted the effectiveness of hydrazone derivatives against drug-resistant strains, indicating a promising avenue for developing new antimicrobial agents .

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